Lexipafant, also known by its chemical designation BB-882, is a synthetic compound that acts as a potent and selective antagonist of the platelet-activating factor receptor. Developed in the 1990s by British Biotech, lexipafant was initially investigated for its therapeutic potential in conditions such as acute pancreatitis and HIV-associated neurocognitive disorder. Despite promising early results, clinical trials ultimately revealed that it did not significantly improve survival rates in acute pancreatitis, leading to its discontinuation as a therapeutic agent while still being utilized in pharmacological research as a model for platelet-activating factor inhibition .
Lexipafant belongs to the class of compounds known as platelet-activating factor receptor antagonists. Its primary mechanism involves blocking the action of platelet-activating factor, a phospholipid that plays a critical role in inflammation and various pathological processes. This compound is categorized under nitrogen heterocyclic compounds due to its structural characteristics .
The synthesis of lexipafant involves several steps, typically starting from commercially available precursors. Key methods include:
Technical details regarding specific reagents and conditions used in the synthesis are often proprietary but generally involve common organic synthesis techniques combined with advanced analytical methods .
The molecular formula of lexipafant is , with a molar mass of approximately 458.58 g/mol. The structure features an imidazole ring, which is crucial for its interaction with the platelet-activating factor receptor.
Lexipafant primarily functions through competitive inhibition at the platelet-activating factor receptor site. The chemical reactions it undergoes include:
The detailed mechanisms of these reactions are complex and involve various biological systems .
Lexipafant exerts its effects by inhibiting the actions mediated by platelet-activating factor. This process involves:
Relevant data regarding these properties can vary based on specific formulations or conditions used during experimentation .
Lexipafant has been primarily studied for its potential applications in treating inflammatory conditions such as:
While it has not progressed beyond clinical trials for therapeutic use, lexipafant remains an important compound in pharmacological research focused on inflammation and receptor antagonism .
PAF biosynthesis occurs in neutrophils, endothelial cells, and macrophages via enzymatic remodeling of membrane phospholipids. Key steps include phospholipase A₂ (PLA₂)-mediated hydrolysis of alkyl-arachidonoyl phosphatidylcholine to lyso-PAF, followed by acetylation via lyso-PAF acetyltransferase [3] [8]. PAF exerts effects via a G-protein coupled receptor (PAF-R), triggering signaling cascades that:
Table 1: Key Pro-Inflammatory Mediators Influenced by PAF Signaling
| Mediator | Source | Biological Effect in Inflammation | Impact of PAF Antagonism |
|---|---|---|---|
| TNF-α | Macrophages | Systemic inflammation, apoptosis | Reduced serum levels [2] |
| IL-8 | Endothelial cells | Neutrophil chemotaxis, activation | Significant decrease [4] |
| E-selectin | Activated endothelium | Leukocyte adhesion | Downregulated expression [3] |
| Polymorphonuclear Elastase | Neutrophils | Tissue degradation, organ injury | Reduced activity [4] |
PAF’s central role in inflammatory cascades provides a strong rationale for receptor blockade:
Preclinical evidence demonstrates PAF antagonism:
Table 2: Preclinical Outcomes of PAF Antagonism in Acute Pancreatitis Models
| Experimental Model | PAF Antagonist | Key Outcomes | Reference |
|---|---|---|---|
| Cerulein-induced (Mice) | Lexipafant | ↓ Serum TNF-α, IL-1β; ↓ Lung MPO; ↓ Amylase | [2] |
| Immune-complex (Mice) | BN52021 | ↓ Pancreatic edema; ↓ Necrosis; ↑ Survival | [3] |
| Bile duct ligation (Rats) | Lexipafant | ↓ Leukocyte recruitment; ↓ IL-1; ↓ Bacterial shift | [3] |
Lexipafant (ethyl (2S)-4-methyl-2-[methyl-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]phenyl]sulfonylamino]pentanoate) is an imidazole-based heterocyclic compound optimized for PAF receptor affinity [1] [5] [10]. Key structural features include:
Functionally, Lexipafant:
Table 3: Chemical and Pharmacological Properties of Lexipafant
| Property | Specification | Method/Reference |
|---|---|---|
| Molecular Formula | C₂₃H₃₀N₄O₄S | PubChem CID 9804204 [1] |
| CAS Registry Number | 139133-26-9 | ChemSpider 54843 [10] |
| Solubility | DMSO-soluble; aqueous buffers (pH-adjusted) | MedChemExpress [5] |
| Mechanism | Competitive PAF receptor antagonist | [3] [7] |
| Primary Indications (Research) | Acute pancreatitis, sepsis, ischemia-reperfusion | [2] [5] |
Lexipafant’s failure in Phase III trials for severe acute pancreatitis (despite Phase II success) underscores the complexity of inflammatory cascades—while it reduces IL-6/IL-8 early, later mediators may dominate established disease [4] [6] [7]. Nevertheless, it remains a critical pharmacological tool for studying PAF-driven inflammation.
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5